molecular formula C7H15ClN2O3S B2627465 (2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride CAS No. 2490314-59-3

(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride

Cat. No. B2627465
CAS RN: 2490314-59-3
M. Wt: 242.72
InChI Key: JPLVCPXPLIYHAH-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid hydrochloride, also known as Methionine sulfoximine hydrochloride (MSO), is a synthetic amino acid derivative that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine, an important amino acid in the brain and other tissues.

Scientific Research Applications

Optical Resolution and Synthesis of Active Compounds

Optical resolution techniques have been employed to obtain optically active compounds from racemic mixtures. For instance, Shiraiwa et al. (2003) demonstrated the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution, using resolving agents to afford optically pure compounds with high yields and purities (Shiraiwa et al., 2003). Similarly, Shiraiwa et al. (2006) explored the optical resolution of (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid by preferential crystallization, achieving high optical purity (Shiraiwa et al., 2006).

Chemical Reactions and Compound Synthesis

Research by Cherbuliez et al. (1967) on the reaction of 3-aminopropanol with aryl(isothiocyanates) led to the formation of thio-ureas, which upon cyclization yielded hydrothiazines, demonstrating the compound's utility in synthesizing novel chemical structures (Cherbuliez et al., 1967).

Environmental and Material Applications

Singha et al. (2019) utilized a related compound in the fabrication of smart hydrogels for the removal of metal ions and dyes, showcasing the environmental applications of such chemicals (Singha et al., 2019).

Analytical Chemistry

In analytical chemistry, Warnke and Trojanowska (1993) investigated the coordination compounds of palladium(II) with a similar amino acid, demonstrating the importance of these compounds in understanding metal-ligand interactions (Warnke & Trojanowska, 1993).

properties

IUPAC Name

(2R)-2-(3-aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.ClH/c1-13-4-5(7(11)12)9-6(10)2-3-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLVCPXPLIYHAH-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.